molecular formula C21H20N6OS B2532045 N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886921-62-6

N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2532045
CAS No.: 886921-62-6
M. Wt: 404.49
InChI Key: VHPOWLCLDIBVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with pyridin-2-yl and pyrrol-1-yl groups at positions 5 and 4, respectively. The sulfanyl bridge connects the triazole ring to an acetamide moiety, which is further linked to a 2-ethylphenyl group. The pyrrol-1-yl group introduces electron-rich aromaticity, which may enhance binding interactions in biological systems .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-2-16-9-3-4-10-17(16)23-19(28)15-29-21-25-24-20(18-11-5-6-12-22-18)27(21)26-13-7-8-14-26/h3-14H,2,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPOWLCLDIBVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a triazole ring, a pyridine moiety, and an acetamide functional group. The presence of sulfur in the triazole ring enhances its biological activity by participating in various biochemical interactions.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation. Triazole derivatives often interact with enzymes or receptors that play crucial roles in tumor growth and metastasis.
  • Case Study : A study on related triazole compounds showed IC50 values below 10 µM against various cancer cell lines, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
Triazole AMCF-78.5Apoptosis induction
Triazole BHCT1165.0Cell cycle arrest

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Spectrum : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine ring is particularly noted for enhancing antibacterial properties.
  • Research Findings : In vitro studies have shown that certain derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 1 to 50 µg/mL depending on the bacterial strain .
Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus10

3. Anti-inflammatory Effects

Compounds with similar scaffolds have been investigated for their anti-inflammatory properties:

  • Mechanism : The inhibition of COX enzymes is a common pathway for anti-inflammatory agents. The compound may exhibit selective inhibition of COX-II, which is implicated in inflammatory processes.
  • Case Study : A related compound demonstrated an IC50 value of 1.33 µM against COX-II, suggesting that this compound could possess similar activity .

Scientific Research Applications

The compound has been evaluated for various biological activities:

Antimicrobial Activity

Studies have indicated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, the presence of the pyridine ring enhances the interaction with bacterial targets. In vitro assays have shown efficacy against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. The inhibition of this enzyme can lead to reduced production of leukotrienes, mediators of inflammation.

Anticancer Potential

Research indicates that compounds with similar structural features may exhibit anticancer properties. The triazole moiety is known for its ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Structure–Activity Relationship (SAR)

The biological efficacy of N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be attributed to specific structural features:

  • Sulfanyl Group : Enhances binding affinity to biological targets.
  • Pyridine and Triazole Rings : Contribute to pharmacological activity by facilitating interactions with enzymes and receptors.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study investigated a series of pyridine-based compounds for their antimicrobial activity using disc diffusion methods. Results indicated that modifications in the substituents on the pyridine ring significantly influenced antibacterial potency.

Case Study 2: Anti-inflammatory Mechanisms

In silico studies were performed to assess the binding affinity of this compound to 5-lipoxygenase. The compound demonstrated promising docking scores indicating potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following compounds share the 1,2,4-triazole-sulfanyl-acetamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (Triazole Position 4/5) Phenyl Group Modification Molecular Weight (g/mol) Notable Activity/Property Reference
Target Compound 4-(1H-pyrrol-1-yl), 5-(pyridin-2-yl) 2-ethylphenyl ~413.48* Hypothesized kinase inhibition
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide () 4-ethyl, 5-(pyridin-3-yl) 2-isopropylphenyl 436.52 Higher lipophilicity
N-(2-Ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-(4-methylphenyl), 5-(pyridin-4-yl) 2-ethoxyphenyl 459.55 Enhanced solubility
2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () 4-ethyl, 5-(pyridin-2-yl) 3-(trifluoromethyl)phenyl 423.45 Metabolic stability
N-(4-Acetamidophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-ethyl, 5-(pyridin-2-yl) 4-acetamidophenyl 436.50 Improved bioavailability

*Calculated based on similar compounds in and .

Pharmacological and Physicochemical Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s pyrrol-1-yl group (electron-donating) contrasts with the trifluoromethyl group in ’s derivative (electron-withdrawing). The latter increases metabolic stability but may reduce binding affinity in polar active sites .
  • Aromatic Substitutions : Pyridin-2-yl (target) vs. pyridin-4-yl (): The 2-pyridinyl orientation may favor π-π stacking interactions in enzymatic pockets compared to the 4-pyridinyl isomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.